molecular formula C11H17BO3S B596226 (4-(Isopentylsulfinyl)phenyl)boronic acid CAS No. 1217500-92-9

(4-(Isopentylsulfinyl)phenyl)boronic acid

Cat. No.: B596226
CAS No.: 1217500-92-9
M. Wt: 240.124
InChI Key: LBXKJWZOEWXOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Isopentylsulfinyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopentylsulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopentylsulfinyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with isopentylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-(Isopentylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: (4-(Isopentylsulfonyl)phenyl)boronic acid.

    Reduction: (4-(Isopentylthio)phenyl)boronic acid.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (4-(Isopentylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Isopentylsulfinyl)phenyl)boronic acid is unique due to the presence of the isopentylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the sulfinyl group can be selectively modified .

Biological Activity

(4-(Isopentylsulfinyl)phenyl)boronic acid is a member of the phenylboronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Phenylboronic acids, including this compound, exert their biological effects primarily through reversible covalent binding to serine residues in enzymes, particularly β-lactamases. This interaction inhibits the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy against resistant bacterial strains. The boron atom's ability to form stable complexes with hydroxyl groups on target proteins is crucial for its inhibitory action .

Antibacterial Activity

Recent studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial activity against various strains of bacteria, particularly those expressing β-lactamases. The compound this compound has shown promising results in restoring the activity of β-lactam antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainAntibiotic UsedFICI ValueSynergistic Effect
Klebsiella pneumoniaeMeropenem< 0.5Yes
Pseudomonas aeruginosaCeftazidime≈ 0.5Yes

The fractional inhibitory concentration index (FICI) values indicate a strong synergistic effect when combined with these antibiotics, suggesting that this compound can effectively combat antibiotic resistance mechanisms .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have shown that phenylboronic acids can inhibit tumor growth and enhance the effectiveness of chemotherapeutic agents such as doxorubicin.

Case Study: Tumor Targeting with Boronic Acid-Decorated Nanoparticles

A study utilized phenylboronic acid-decorated chitosan nanoparticles to target cancer cells more effectively. These nanoparticles demonstrated superior efficacy in restricting tumor growth in vivo compared to non-decorated counterparts. The targeting mechanism is attributed to the interaction between phenylboronic acid and over-expressed sialic acid residues on cancer cells .

Antiviral Activity

Emerging research indicates that phenylboronic acids may also possess antiviral properties. For instance, certain derivatives have shown potential in inhibiting HIV replication by targeting viral proteases with high affinity. The interaction between boronic acids and viral proteins can lead to conformational changes that inhibit viral replication processes .

Table 2: Antiviral Efficacy of Phenylboronic Acids

Viral TargetCompound TestedIC50 Value (µM)Mechanism of Action
HIV ProteaseBoronic Acid Derivative0.5Competitive inhibition
Influenza VirusPhenylboronic Acid5Disruption of viral protein function

Properties

IUPAC Name

[4-(3-methylbutylsulfinyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXKJWZOEWXOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675218
Record name [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-92-9
Record name [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.